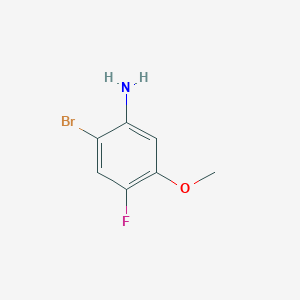

2-ブロモ-4-フルオロ-5-メトキシアニリン

概要

説明

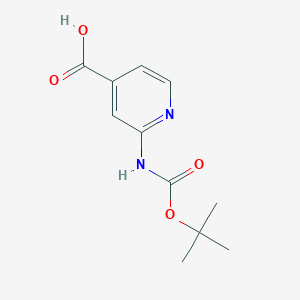

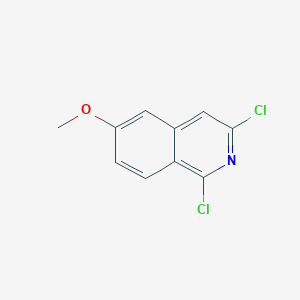

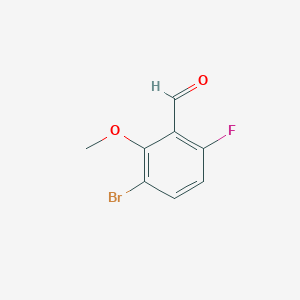

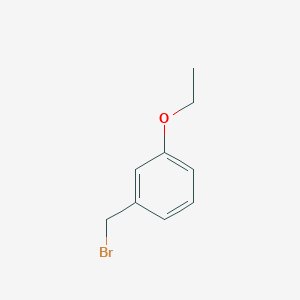

2-Bromo-4-fluoro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO It is a derivative of aniline, featuring bromine, fluorine, and methoxy substituents on the benzene ring

科学的研究の応用

2-Bromo-4-fluoro-5-methoxyaniline has several applications in scientific research:

Pharmaceutical Research: It is used as a building block in the synthesis of inhibitors targeting specific proteins, such as anaplastic lymphoma kinase (ALK), which are important in cancer research.

Enzyme Inhibition: Similar compounds are utilized in synthesizing inhibitors of Rho kinase, an enzyme involved in various cellular processes.

Organic Synthesis: It serves as a versatile intermediate in the development of complex molecules due to its reactivity.

作用機序

Target of Action

Anilines, the class of compounds to which it belongs, are often used in the synthesis of pharmaceuticals and dyes . They can interact with various biological targets depending on their specific substitutions and structures .

Mode of Action

Anilines generally act through their ability to donate and accept electrons, which allows them to form bonds with various biological targets .

Biochemical Pathways

Anilines can participate in various biochemical reactions, including those involving enzymes and other proteins .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.22 , which could influence its distribution and bioavailability.

Result of Action

As an aniline derivative, it could potentially be involved in a variety of biological processes depending on its specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-methoxyaniline. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and reactivity . .

生化学分析

Biochemical Properties

2-Bromo-4-fluoro-5-methoxyaniline plays a significant role in various biochemical reactions. It serves as a building block in organic synthesis, contributing to the development of complex molecules. The compound’s reactivity, particularly the presence of bromo and fluoro substituents, makes it suitable for various chemical transformations. For instance, it has been used in the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives, which exhibit broad antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal properties. The compound interacts with enzymes and proteins involved in these biochemical pathways, facilitating the formation of biologically active molecules.

Cellular Effects

2-Bromo-4-fluoro-5-methoxyaniline influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s derivatives have shown effectiveness as corrosion inhibitors for zinc metal in acidic environments, demonstrating its potential in industrial applications. Additionally, in polymer research, the compound’s derivatives have been copolymerized with styrene to create novel materials, further underscoring its value in developing new materials with tailored properties.

Molecular Mechanism

The molecular mechanism of 2-Bromo-4-fluoro-5-methoxyaniline involves its interaction with biomolecules at the molecular level. The compound’s reactivity allows it to participate in enzyme inhibition or activation, leading to changes in gene expression. For example, the presence of bromo and fluoro substituents enhances its binding interactions with target biomolecules, facilitating the formation of biologically active compounds. These interactions are crucial for the compound’s role in organic synthesis and biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-fluoro-5-methoxyaniline can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Research has focused on improving the synthesis methods for 2-Bromo-4-fluoro-5-methoxyaniline to enhance yield, purity, and environmental impact. For instance, a method involving ionic liquids for its synthesis reported not only high yield and purity but also the advantage of using less harmful solvents, showcasing the shift towards greener chemistry practices.

Dosage Effects in Animal Models

The effects of 2-Bromo-4-fluoro-5-methoxyaniline vary with different dosages in animal models. Studies have shown that the compound’s derivatives exhibit broad antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal properties. It is essential to determine the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in biochemical research and industrial applications.

Metabolic Pathways

2-Bromo-4-fluoro-5-methoxyaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into biologically active compounds. The compound’s reactivity, particularly the presence of bromo and fluoro substituents, makes it suitable for various chemical transformations, contributing to the development of complex molecules with significant biological activities.

Transport and Distribution

The transport and distribution of 2-Bromo-4-fluoro-5-methoxyaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its activity and function in biochemical reactions and industrial applications.

Subcellular Localization

The subcellular localization of 2-Bromo-4-fluoro-5-methoxyaniline is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function in biochemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methoxyaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-bromo-5-fluoronitrobenzene, followed by reduction to yield the corresponding aniline derivative . The reaction conditions often include the use of catalysts such as Raney nickel and solvents like methanol under hydrogenation conditions .

Industrial Production Methods: Industrial production of 2-Bromo-4-fluoro-5-methoxyaniline may involve similar synthetic routes but on a larger scale. The process typically includes steps like nitration, reduction, and purification through crystallization and vacuum filtration to obtain the final product .

化学反応の分析

Types of Reactions: 2-Bromo-4-fluoro-5-methoxyaniline can undergo various chemical reactions, including:

Substitution Reactions: The presence of bromine and fluorine allows for nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia can be used for substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

類似化合物との比較

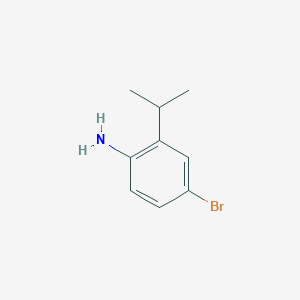

- 2-Bromo-5-fluoroaniline

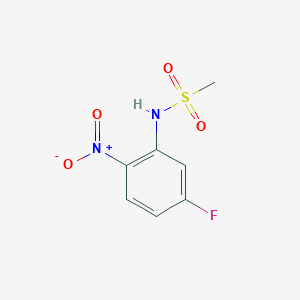

- 4-Bromo-2-fluoroaniline

- 5-Bromo-2-fluoro-4-methylaniline

Comparison: 2-Bromo-4-fluoro-5-methoxyaniline is unique due to the presence of both bromine and fluorine substituents along with a methoxy group. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic applications .

特性

IUPAC Name |

2-bromo-4-fluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWKTSZPTRTXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624835 | |

| Record name | 2-Bromo-4-fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420786-92-1 | |

| Record name | 2-Bromo-4-fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

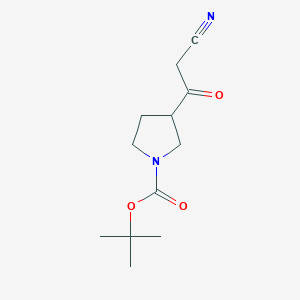

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)